Cas no 1365992-06-8 (1-(6-Aminopyrimidin-4-yl)azetidin-3-ol)
1-(6-Aminopyrimidin-4-yl)azetidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(6-aminopyrimidin-4-yl)azetidin-3-ol
- 3-Azetidinol, 1-(6-amino-4-pyrimidinyl)-
- 1-(6-Amino-pyrimidin-4-yl)-azetidin-3-ol
- 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol
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- Inchi: 1S/C7H10N4O/c8-6-1-7(10-4-9-6)11-2-5(12)3-11/h1,4-5,12H,2-3H2,(H2,8,9,10)
- InChI Key: YIJGJPZQJCAQDF-UHFFFAOYSA-N
- SMILES: OC1CN(C2C=C(N)N=CN=2)C1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 160
- XLogP3: -0.5
- Topological Polar Surface Area: 75.3
1-(6-Aminopyrimidin-4-yl)azetidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A132971-100mg |
1-(6-aminopyrimidin-4-yl)azetidin-3-ol |
1365992-06-8 | 100mg |
$ 160.00 | 2022-06-08 | ||
| TRC | A132971-500mg |
1-(6-aminopyrimidin-4-yl)azetidin-3-ol |
1365992-06-8 | 500mg |
$ 660.00 | 2022-06-08 | ||
| TRC | A132971-1g |
1-(6-aminopyrimidin-4-yl)azetidin-3-ol |
1365992-06-8 | 1g |
$ 1000.00 | 2022-06-08 | ||
| Life Chemicals | F1967-4787-0.25g |
1-(6-aminopyrimidin-4-yl)azetidin-3-ol |
1365992-06-8 | 95%+ | 0.25g |
$629.0 | 2023-09-06 | |
| Life Chemicals | F1967-4787-0.5g |
1-(6-aminopyrimidin-4-yl)azetidin-3-ol |
1365992-06-8 | 95%+ | 0.5g |
$663.0 | 2023-09-06 | |
| Life Chemicals | F1967-4787-1g |
1-(6-aminopyrimidin-4-yl)azetidin-3-ol |
1365992-06-8 | 95%+ | 1g |
$698.0 | 2023-09-06 | |
| Life Chemicals | F1967-4787-2.5g |
1-(6-aminopyrimidin-4-yl)azetidin-3-ol |
1365992-06-8 | 95%+ | 2.5g |
$1396.0 | 2023-09-06 | |
| Life Chemicals | F1967-4787-5g |
1-(6-aminopyrimidin-4-yl)azetidin-3-ol |
1365992-06-8 | 95%+ | 5g |
$2094.0 | 2023-09-06 | |
| Life Chemicals | F1967-4787-10g |
1-(6-aminopyrimidin-4-yl)azetidin-3-ol |
1365992-06-8 | 95%+ | 10g |
$2932.0 | 2023-09-06 |
1-(6-Aminopyrimidin-4-yl)azetidin-3-ol Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol
Introduction to 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol (CAS No. 1365992-06-8) and Its Emerging Applications in Chemical Biology and Medicine
The compound 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol, identified by the chemical identifier CAS No. 1365992-06-8, represents a fascinating molecule with significant potential in the realms of chemical biology and medicinal chemistry. This heterocyclic derivative, featuring a pyrimidine core linked to an azetidine ring, has garnered attention due to its structural versatility and functional adaptability, making it a valuable scaffold for the development of novel therapeutic agents.
At the heart of its appeal lies the dual functionality provided by the 6-amino group of the pyrimidine moiety and the azetidin-3-ol backbone. These structural elements not only contribute to the compound's solubility and bioavailability but also offer multiple sites for chemical modification, enabling the synthesis of diverse derivatives with tailored biological activities. The pyrimidine ring, a common motif in many biologically active molecules, is known for its ability to interact with nucleic acids and enzymes, while the azetidine ring introduces conformational constraints that can fine-tune pharmacokinetic properties.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in various disease pathways. The unique structural features of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol make it an attractive candidate for designing PPI modulators. Specifically, the pyrimidine moiety can serve as a hydrogen bond acceptor or donor, facilitating specific interactions with target proteins, while the azetidine ring can occupy hydrophobic pockets or induce conformational changes in binding partners. This dual-mode interaction has been exploited in several high-throughput screening campaigns aimed at identifying novel therapeutic candidates.
One particularly compelling area of investigation involves the use of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol as a lead compound for anticancer agents. Cancer cells are characterized by dysregulated signaling pathways, many of which involve aberrant PPIs. By designing molecules that selectively disrupt these interactions, it may be possible to inhibit tumor growth and induce apoptosis without affecting normal cells. Preclinical studies have demonstrated that derivatives of this compound exhibit promising activity against various cancer cell lines by interfering with key signaling cascades such as those involving kinases and transcription factors. The 6-amino group, in particular, has been shown to be critical for binding to specific residues in target proteins, enhancing both potency and selectivity.
Beyond oncology, this compound has shown promise in addressing other therapeutic challenges. For instance, researchers have explored its potential as an antimicrobial agent by targeting essential bacterial enzymes or membrane transporters. The structural flexibility of the azetidin-3-ol ring allows for optimization to achieve optimal binding affinity while minimizing off-target effects. Additionally, the pyrimidine scaffold can be modified to incorporate additional functional groups that enhance bioavailability or metabolic stability, making it a versatile platform for drug discovery.
The synthesis of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol presents an interesting challenge due to its complex architecture. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have enabled efficient construction of the core heterocyclic system. Furthermore, computational chemistry tools are increasingly being employed to guide the design of derivatives with enhanced biological activity. These approaches leverage large datasets and machine learning algorithms to predict optimal molecular structures based on desired properties such as binding affinity and pharmacokinetic profiles.
The growing interest in 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol is reflected in the increasing number of patents filed around this compound and its derivatives. Pharmaceutical companies are actively exploring its potential for treating a wide range of diseases, from inflammatory disorders to neurodegenerative conditions. The ability to modify both the pyrimidine and azetidine moieties allows for extensive structural diversification, enabling researchers to fine-tune biological activity across multiple targets. This adaptability makes it an invaluable tool for medicinal chemists seeking to develop next-generation therapeutics.
In conclusion,1-(6-Aminopyrimidin-4-ylozetidinatole 3 ol (CAS No.) 1365992 06 8) stands out as a promising molecule with significant applications in chemical biology and medicine Its unique structural features offer multiple opportunities for designing novel therapeutic agents particularly those targeting protein-protein interactions The ongoing research into this compound underscores its potential as a lead structure for developing treatments against various diseases As synthetic methodologies continue to evolve so too will our ability to harness its full therapeutic potential making it a cornerstone of modern drug discovery efforts
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